molecular formula C18H25NO2 B5693479 ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate

ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate

Cat. No. B5693479
M. Wt: 287.4 g/mol
InChI Key: PPEZDYNHKILINQ-FYWRMAATSA-N
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Description

Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate, also known as MPPP, is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate acts as a dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine receptor activation. It has also been shown to have potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the study of the dopamine system. However, one limitation is that it is a synthetic compound, which may limit its applicability in certain experiments.

Future Directions

There are several future directions for the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate. One potential direction is the development of new analogs of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate with improved pharmacological properties. Another potential direction is the study of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in animal models of Parkinson's disease to assess its potential as a therapeutic agent. Additionally, the use of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in the study of the dopamine system may lead to a better understanding of the role of dopamine in various neurological disorders.
In conclusion, ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has unique chemical properties that make it a potential candidate for the study of the dopamine system. Further research is needed to fully understand the potential of ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate in various scientific applications.

Synthesis Methods

Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate can be synthesized using various methods, including the Mannich reaction, the Knoevenagel condensation, and the reductive amination. The most common method involves the Mannich reaction, which involves the condensation of 1-(2-methyl-3-phenyl-2-propen-1-yl)-piperidine with formaldehyde and dimethylamine, followed by esterification with ethyl chloroformate.

Scientific Research Applications

Ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have dopaminergic activity, which makes it a potential candidate for the treatment of Parkinson's disease. ethyl 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-piperidinecarboxylate has also been studied for its potential use as a tool in the study of the dopamine system.

properties

IUPAC Name

ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-3-21-18(20)17-9-11-19(12-10-17)14-15(2)13-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPEZDYNHKILINQ-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC(=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C/C(=C/C2=CC=CC=C2)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidine-4-carboxylate

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